

Cellular Targets of KRAS G12C Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: KRAS G12C inhibitor 28

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This technical guide provides an in-depth overview of the cellular targets of KRAS G12C inhibitors, a landmark class of anti-cancer therapeutics. While the specific designation "inhibitor 28" does not correspond to a widely documented agent in scientific literature, this guide will focus on the well-characterized class of covalent inhibitors that target the KRAS G12C mutation. The data and methodologies presented are a composite derived from seminal studies on pioneering molecules such as ARS-853, ARS-1620, AMG510 (Sotorasib), and MRTX849 (Adagrasib).

Core Cellular Target: The KRAS G12C Oncoprotein

The primary and intended cellular target of this class of inhibitors is the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein harboring a glycine-to-cysteine mutation at codon 12 (G12C). This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.^{[1][2]} This aberrant signaling drives cellular proliferation, survival, and tumorigenesis.

KRAS G12C inhibitors are designed to specifically and covalently bind to the mutant cysteine residue (Cys12). This irreversible binding occurs within a previously hidden groove in the Switch-II pocket of the KRAS protein, which is accessible only when KRAS is in its inactive, GDP-bound state.^{[3][4]} By forming this covalent adduct, the inhibitors trap KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins and thereby abrogating oncogenic signaling.

Quantitative Data on Inhibitor Activity

The following tables summarize key quantitative metrics for representative KRAS G12C inhibitors, providing a basis for comparison of their biochemical and cellular activities.

Table 1: Biochemical Potency of Representative KRAS G12C Inhibitors

Inhibitor	Target	Assay Method	kinact/KI (M-1s-1)	KD (nM)	IC50 (nM)	Reference(s)
ARS-853	KRAS G12C	Mass Spectrometry	76	-	-	[4]
ARS-1620	KRAS G12C	Mass Spectrometry	1,100 ± 200	-	-	[5]
AMG510	KRAS G12C	Nucleotide Exchange	9,900	220	8.88	[3] [6]
MRTX849	KRAS G12C	Mass Spectrometry	35,000 ± 300	9.59	-	[3] [7]

Table 2: Cellular Activity of Representative KRAS G12C Inhibitors

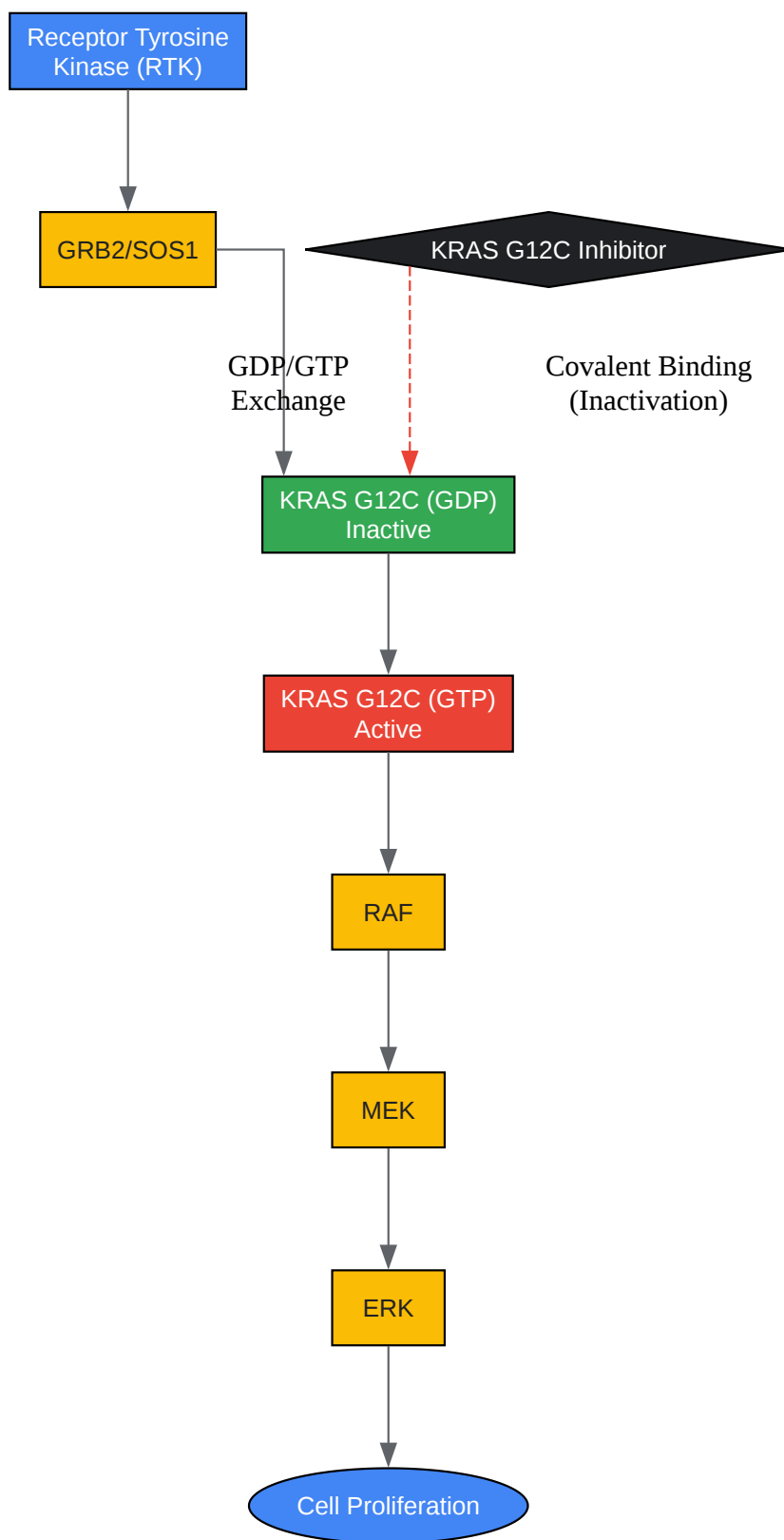
Inhibitor	Cell Line	Assay Type	IC50 (μM)	Reference(s)
ARS-853	H358	Cellular Engagement	1.6	[4]
AMG510	NCI-H358	pERK Inhibition	~0.03	[5]
AMG510	MIA PaCa-2	pERK Inhibition	~0.03	[5]
AMG510	NCI-H358	Cell Viability	~0.006	[5]
AMG510	MIA PaCa-2	Cell Viability	~0.009	[5]
MRTX849	MIAPACA2	Cell Viability	0.0047	[2]
Cmpd 1	H358	Thiol Reactive Probe Assay	1.6	[8]

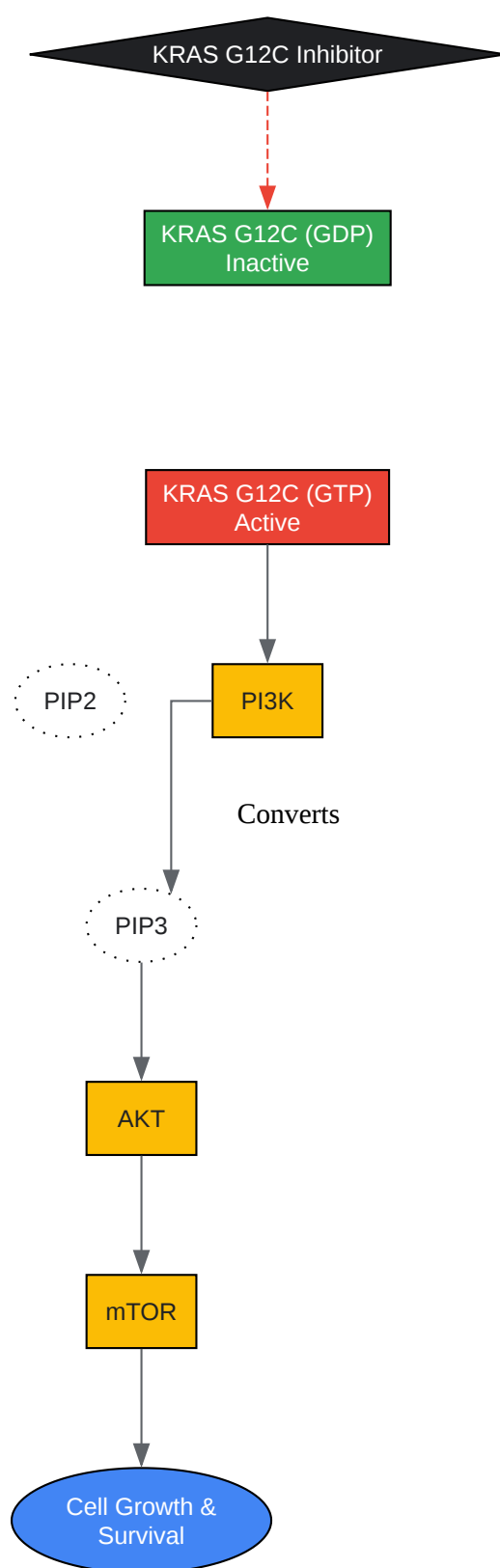
Key Signaling Pathways Modulated by KRAS G12C Inhibition

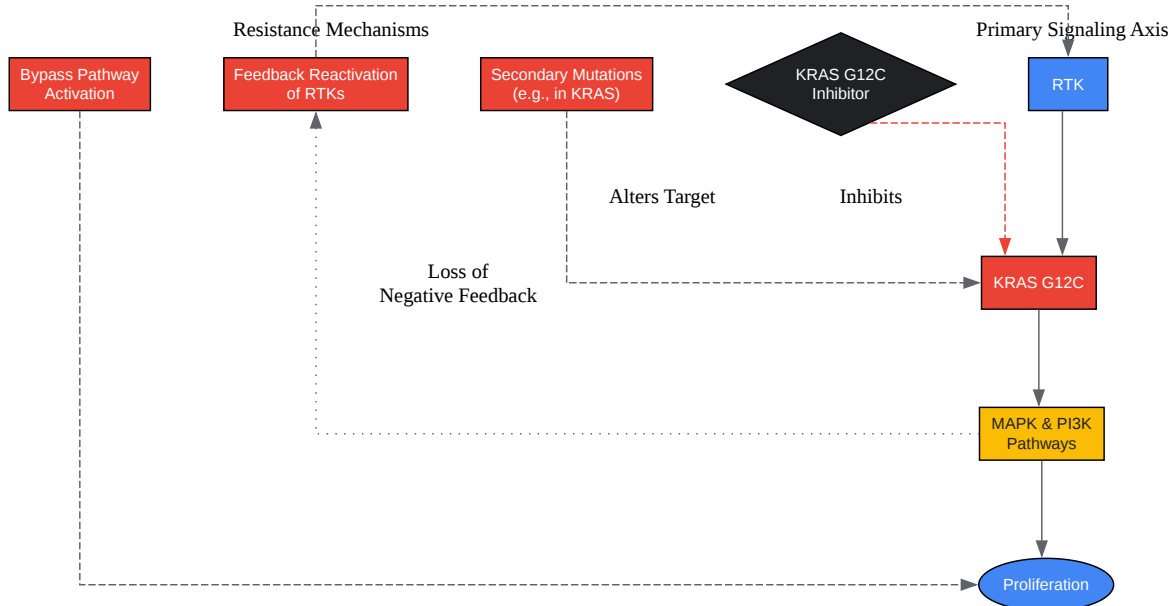
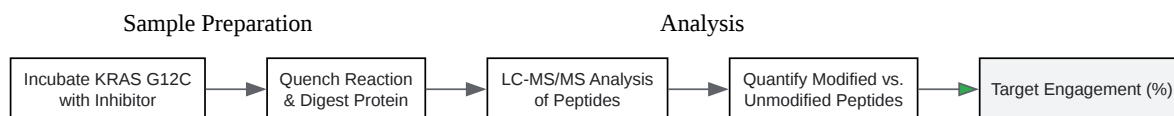
KRAS G12C inhibitors primarily impact two major downstream signaling cascades: the MAPK/ERK pathway and the PI3K/AKT/mTOR pathway. These pathways are central to cell proliferation, survival, and growth.

MAPK/ERK Signaling Pathway

The RAF-MEK-ERK cascade is a canonical downstream effector of RAS signaling.[\[1\]](#) Inhibition of KRAS G12C leads to a significant reduction in the phosphorylation of MEK and ERK, which can be observed through techniques like Western blotting.[\[5\]](#)







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